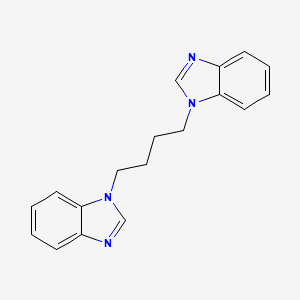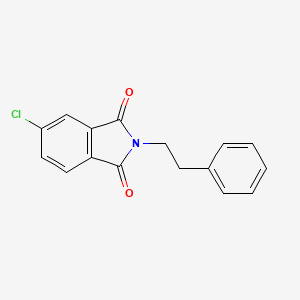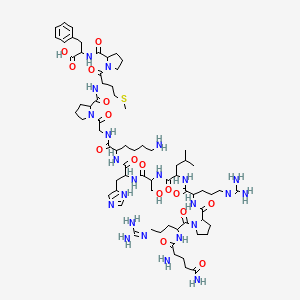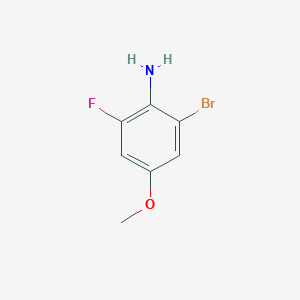![molecular formula C13H16BrN3O3S B12470356 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B12470356.png)
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a bromine atom, an imidazole ring, and a methoxybenzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution of the bromine atom with an amine can result in the formation of new amine derivatives .
科学的研究の応用
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can interact with receptor proteins, modulating their function .
類似化合物との比較
Similar Compounds
3-(1H-imidazol-1-yl)propylamine: This compound shares the imidazole ring and propyl chain but lacks the bromine and methoxybenzenesulfonamide groups.
4-methoxybenzenesulfonamide: This compound contains the methoxybenzenesulfonamide group but lacks the imidazole ring and bromine atom.
Uniqueness
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the imidazole ring and sulfonamide group provide potential for biological activity .
特性
分子式 |
C13H16BrN3O3S |
|---|---|
分子量 |
374.26 g/mol |
IUPAC名 |
3-bromo-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H16BrN3O3S/c1-20-13-4-3-11(9-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
InChIキー |
SUKSXQJMWXHRIO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride](/img/structure/B12470275.png)
![1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12470282.png)



![2-(2,5-Dimethylphenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470301.png)
![Dimethyl 3-methyl-5-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B12470316.png)
![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)

![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470338.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide](/img/structure/B12470342.png)

![N-benzyl-5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide](/img/structure/B12470346.png)
